1-(3-Piperidinyl)cyclopropanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

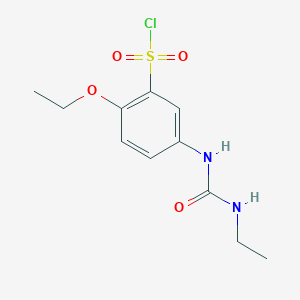

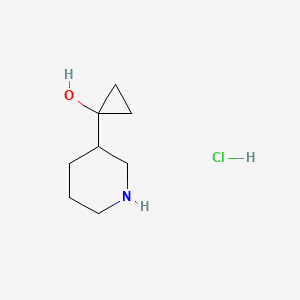

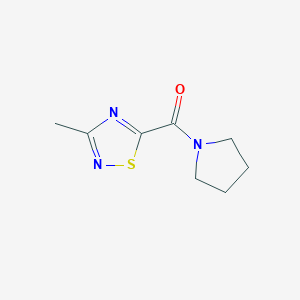

1-(3-Piperidinyl)cyclopropanol hydrochloride is a chemical compound with the CAS Number: 2009013-80-1 . It has a molecular weight of 177.67 and its molecular formula is C8H16ClNO . It is a cyclic tertiary amine and appears as a solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(piperidin-3-yl)cyclopropan-1-ol hydrochloride . The InChI code is 1S/C8H15NO.ClH/c10-8(3-4-8)7-2-1-5-9-6-7;/h7,9-10H,1-6H2;1H . This indicates that the compound contains a cyclopropane ring with a hydroxyl group and a piperidine ring attached to it.Physical And Chemical Properties Analysis

1-(3-Piperidinyl)cyclopropanol hydrochloride is a solid at room temperature . It has a molecular weight of 177.67 and its molecular formula is C8H16ClNO .Scientific Research Applications

Solid-state Characterization and Polymorphism

Solid-state characterization techniques such as thermal analysis, vibrational spectroscopic methods, and solid-state NMR have been applied to study the physical properties of related compounds, providing insights into their crystal polymorphism, thermodynamic stability, and molecular-level mobility. These studies are crucial for understanding the physical behavior of compounds under different conditions, which is essential for their application in various fields, including pharmaceuticals (Schmidt, 2005).

Synthesis and Bioactivity

Research on the synthesis of related compounds with piperidine moieties has demonstrated their potential in creating novel cytotoxic agents. These studies focus on developing new chemical entities with improved bioactivity profiles, highlighting the versatility of piperidine-containing compounds in medicinal chemistry (Unluer et al., 2016).

Cyclopropenone Reactions

The reaction of cyclic imines with cyclopropenone to produce pyrrolizidines and indolizidines demonstrates the utility of cyclopropenone as an all-carbon 1,3-dipole equivalent. This synthetic approach offers a pathway to compounds with potential biological activities, such as cell-proliferation and cell–cell adhesion inhibitors (Kondakal et al., 2012).

Aldolization Reactions

The use of piperidine enamines in aldolization reactions showcases the chemical versatility of piperidine derivatives, providing access to a range of functionalized compounds. Such reactions highlight the potential of piperidine-based systems in synthetic organic chemistry (Palecek & Paleta, 2004).

Catalytic Synthesis

Piperidines have been synthesized from propargyl amines and cyclopropanes using catalytic processes. This approach allows for the efficient creation of highly functionalized piperidines, demonstrating the role of catalysis in the development of new synthetic methodologies (Lebold et al., 2009).

properties

IUPAC Name |

1-piperidin-3-ylcyclopropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8(3-4-8)7-2-1-5-9-6-7;/h7,9-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFOKZLGAPDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2(CC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Piperidinyl)cyclopropanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

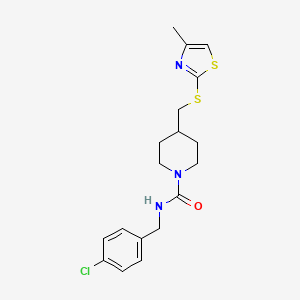

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)

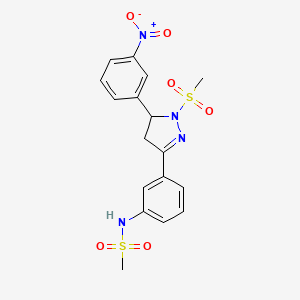

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)

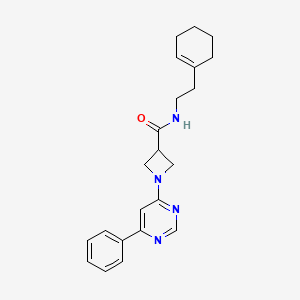

![1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B2843934.png)

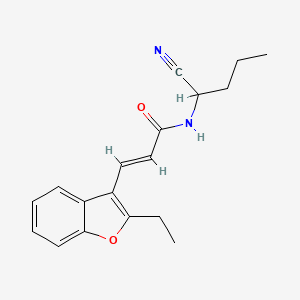

![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)

![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2843948.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)